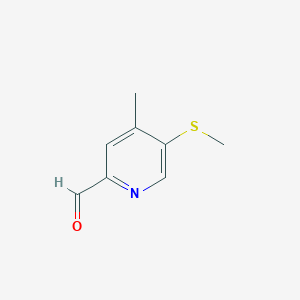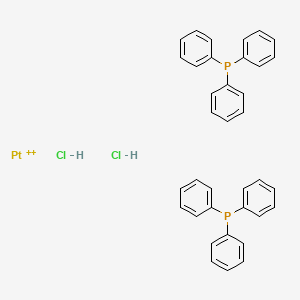
Dichlorobis(triphenylphosphine)platinum (II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis(triphenylphosphine)platinum (II) is a coordination complex with the chemical formula [PtCl2(PPh3)2]. It is a platinum-based compound where the platinum atom is coordinated to two chloride ions and two triphenylphosphine ligands. This compound is widely used in various fields of chemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichlorobis(triphenylphosphine)platinum (II) can be synthesized by reacting potassium tetrachloroplatinate (K2PtCl4) with triphenylphosphine (PPh3) in an appropriate solvent. The reaction typically proceeds as follows:
K2PtCl4+2PPh3→[PtCl2(PPh3)2]+2KCl
The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions .
Industrial Production Methods
While specific industrial production methods for Dichlorobis(triphenylphosphine)platinum (II) are not widely documented, the synthesis generally follows the laboratory preparation methods with optimization for larger scale production. This includes using larger reaction vessels, continuous stirring, and controlled temperature conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorobis(triphenylphosphine)platinum (II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as amines, phosphines, or carbonyls.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, changing its oxidation state and reactivity.
Catalytic Reactions: It acts as a catalyst in several organic reactions, including hydrogenation, hydroformylation, and cyclopropanation.
Common Reagents and Conditions
Common reagents used in reactions with Dichlorobis(triphenylphosphine)platinum (II) include:
Amines: For substitution reactions.
Hydrogen gas: For hydrogenation reactions.
Carbon monoxide: For hydroformylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce amine-coordinated platinum complexes, while hydrogenation reactions can yield reduced organic compounds .
Applications De Recherche Scientifique
Dichlorobis(triphenylphosphine)platinum (II) has a wide range of applications in scientific research:
Biology and Medicine: Platinum complexes, including Dichlorobis(triphenylphosphine)platinum (II), are studied for their potential anticancer properties.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mécanisme D'action
The mechanism of action of Dichlorobis(triphenylphosphine)platinum (II) involves its ability to coordinate with various ligands and catalyze reactions. The platinum center can undergo changes in its oxidation state, facilitating different types of chemical transformations. In biological systems, it can bind to DNA and proteins, disrupting their function and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-Dichlorobis(triphenylphosphine)platinum (II): This isomer has a similar structure but different spatial arrangement of ligands.
Dichlorobis(triphenylphosphine)palladium (II): A palladium analog with similar reactivity and applications.
Uniqueness
Dichlorobis(triphenylphosphine)platinum (II) is unique due to its specific coordination geometry and reactivity. The trans configuration allows for distinct catalytic properties and interactions with ligands compared to its cis isomer and palladium analogs .
Propriétés
Formule moléculaire |
C36H32Cl2P2Pt+2 |
|---|---|
Poids moléculaire |
792.6 g/mol |
Nom IUPAC |
platinum(2+);triphenylphosphane;dihydrochloride |
InChI |
InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2 |
Clé InChI |
XAFJSPPHVXDRIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14759937.png)

![1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14759946.png)
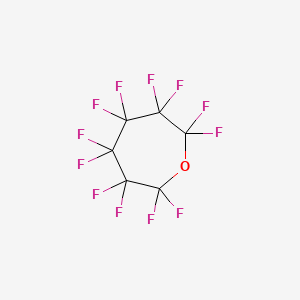


![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)
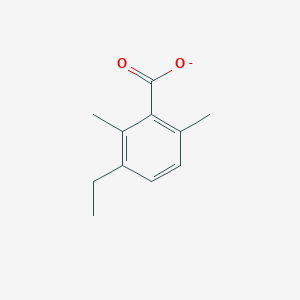
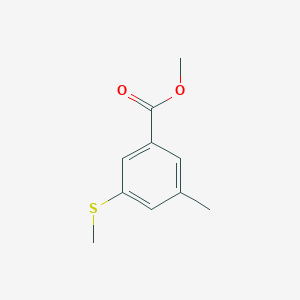
![14H-Dibenzo[a,j]xanthene](/img/structure/B14759983.png)
![5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxidanylidene-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxidanylidene-6-[4-(phenylmethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B14759991.png)

